molecular formula C19H17NO5 B2920715 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide CAS No. 2034242-39-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2920715
CAS No.: 2034242-39-0
M. Wt: 339.347
InChI Key: REHIPEZFHJVAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzodioxin ring fused to a hydroxyethyl group and linked to a benzofuran carboxamide moiety. The benzodioxin scaffold is known for its metabolic stability and ability to modulate biological targets, while the benzofuran group contributes to π-π stacking interactions and enhanced binding affinity in receptor sites .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-8-7-23-16)11-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHIPEZFHJVAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the hydroxyethyl and benzofuran-2-carboxamide groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Benzodioxin Moieties

Anti-inflammatory Pyrrole Derivatives
  • Comparison: Replacing the pyrrole-acetic acid group in Compound 162 with the benzofuran carboxamide in the target compound may alter selectivity toward cyclooxygenase (COX) or other inflammatory pathways. The hydroxyethyl group in the target compound could enhance solubility but reduce membrane permeability compared to the smaller acetic acid substituent.
Sulfonamide-Based Anti-diabetic Agents
  • Compound 7i/k: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides showed moderate α-glucosidase inhibition (IC50: 81–86 µM) compared to acarbose (IC50: 37.38 µM) . Comparison: The target compound’s benzofuran carboxamide replaces the sulfonamide-acetamide linker in Compound 7i/k. This substitution may reduce hydrogen-bonding capacity with α-glucosidase but improve aromatic interactions in the enzyme’s active site.
Ethanediamide Derivatives
  • N'-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide : Features a trifluoromethylphenyl group instead of benzofuran .
    • Comparison : The electron-withdrawing trifluoromethyl group in this analog may enhance metabolic stability but reduce solubility compared to the benzofuran carboxamide.

Functional Analogues with Diverse Bioactivities

Anti-proliferative Sulfonamides
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: Exhibits structural similarity but lacks the hydroxyethyl-benzofuran motif . Comparison: The sulfonamide group in this compound may confer stronger inhibitory effects on lactate dehydrogenase A (LDH-A), a target in cancer metabolism, compared to the carboxamide in the target compound.
Glucosylceramide Synthase Inhibitors
  • N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide: Targets glucosylceramide synthase, a key enzyme in glycosphingolipid metabolism .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Biological Activity IC50 / Efficacy Reference
Target Compound Benzodioxin + Benzofuran carboxamide Not explicitly reported N/A N/A
2-[N-(Benzodioxin-6-yl)pyrrol-2-yl] acetic acid Benzodioxin + Pyrrole-acetic acid Anti-inflammatory (↑ vs. ibuprofen) Not quantified
Compound 7i/k (Sulfonamide-acetamide) Benzodioxin + Sulfonamide-acetamide α-Glucosidase inhibition 81–86 µM (vs. acarbose: 37.38 µM)
N'-[Benzodioxin-6-yl] ethanediamide Benzodioxin + Trifluoromethylphenyl Not reported N/A
N-(Benzodioxin-6-yl) sulfonamide-benzamide Benzodioxin + Sulfonamide-benzamide Potential anti-cancer (LDH-A inhibition) Not quantified

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzofuran moiety and a dihydrodioxin ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C26H32N2O4
  • Molecular Weight : 436.54 g/mol
  • CAS Number : 1430611-23-6

The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system, particularly as a selective agonist for the cannabinoid receptor 2 (CB2). This receptor is known for its role in modulating immune response and inflammation, making it a target for therapeutic interventions in various conditions including neuropathic pain and inflammatory diseases .

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in preclinical models. For instance:

  • Neuropathic Pain Models : In spinal nerve ligation models, compounds similar to this compound demonstrated significant pain relief without affecting locomotor functions. This suggests a favorable safety profile when targeting CB2 receptors .

Table of Biological Activities

Activity TypeDescriptionReference
CB2 Agonism Potent agonist activity leading to anti-inflammatory effects
Pain Relief Significant reduction in neuropathic pain in animal models
Neuroprotection Potential neuroprotective effects through modulation of neuroinflammation

Case Study 1: Efficacy in Neuropathic Pain

In a study evaluating various benzofuran derivatives, this compound was found to significantly reduce pain scores in rats subjected to nerve injury. The effects were selectively blocked by CB2 antagonists, confirming the receptor's role in mediating these effects .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of similar compounds revealed that activation of CB2 receptors resulted in decreased microglial activation and reduced levels of pro-inflammatory cytokines. This positions the compound as a promising candidate for treating conditions characterized by chronic inflammation .

Q & A

Q. What are the standard synthetic protocols for preparing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide?

The compound is synthesized via coupling reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and benzofuran-2-carboxylic acid derivatives. Key reagents include DMF as a solvent, LiH as a base, and Na₂CO₃ to control pH during reaction optimization. Reaction conditions (e.g., temperature, stoichiometry) are critical for achieving high yields (>70%) and purity (>95%) . For structural analogs, enantioselective synthesis methods using cross-metathesis and oxo-Michael reactions have been reported, with NMR and X-ray crystallography validating stereochemistry .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide analogs) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with chiral columns to assess enantiomeric purity (>98% ee in optimized protocols) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight its potential as an enzyme inhibitor (e.g., acetylcholinesterase for Alzheimer’s research) and antimicrobial agent. Bioactivity is attributed to the benzodioxin and benzofuran moieties, which interact with hydrophobic enzyme pockets. In vitro assays using IC₅₀ measurements and MIC (minimum inhibitory concentration) tests are standard for initial screening .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to minimize trial-and-error synthesis. For example, ICReDD’s workflow integrates reaction path searches, molecular docking, and machine learning to prioritize reaction conditions and target interactions . Computational models also guide structural modifications to enhance binding affinity (e.g., fluorobenzene sulfonamide analogs) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ or MIC values may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

  • Perform comparative assays under standardized conditions (e.g., uniform cell lines, solvent controls).
  • Use structure-activity relationship (SAR) studies to isolate bioactive fragments.
  • Validate purity via HPLC-MS and eliminate confounding impurities (>99% purity required for reproducibility) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?

Stability studies show degradation under acidic (pH <3) or alkaline (pH >10) conditions, with benzodioxin ring opening observed via LC-MS. Optimal storage requires inert atmospheres (N₂), desiccants, and temperatures ≤–20°C. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Q. What advanced reactor designs improve scalability of its synthesis?

Membrane reactors and microfluidic systems enhance yield by controlling reagent mixing and heat transfer. For example, continuous-flow reactors reduce side reactions (e.g., dimerization) by maintaining precise stoichiometry and residence times. Pilot-scale studies report 15–20% yield improvements compared to batch processes .

Methodological Guidance

Designing experiments to assess enzyme inhibition kinetics:

  • Use Michaelis-Menten kinetics with varying substrate concentrations.
  • Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Include positive controls (e.g., donepezil for acetylcholinesterase) and validate with fluorescence-based assays .

Optimizing enantiomeric purity for pharmacological studies:

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.
  • Screen crystallization solvents (e.g., hexane/ethyl acetate gradients) for preferential enantiomer precipitation.
  • Monitor purity via polarimetry and HPLC with chiral columns .

Analyzing environmental hazards of byproducts:

  • Conduct toxicity testing using Daphnia magna or Vibrio fischeri assays (EC₅₀ <1 mg/L indicates high hazard).
  • Use green chemistry metrics (e.g., E-factor, atom economy) to quantify waste generation.
  • Remediate hazardous byproducts via photocatalytic degradation (TiO₂ under UV light) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.